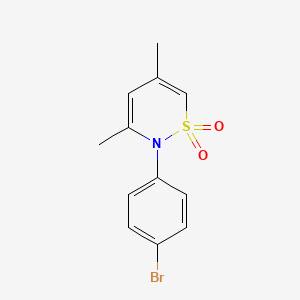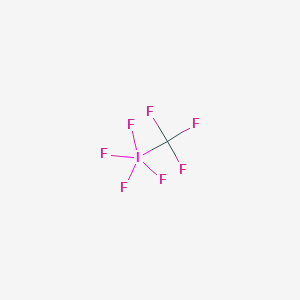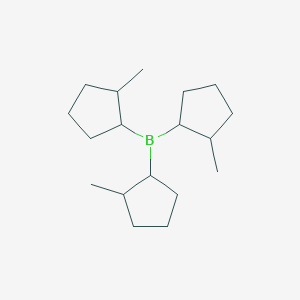
Tris(2-methylcyclopentyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methylcyclopentyl)borane is an organoboron compound characterized by the presence of three 2-methylcyclopentyl groups attached to a central boron atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2-methylcyclopentyl)borane typically involves the reaction of boron trichloride with 2-methylcyclopentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
BCl3+3(2−methylcyclopentylMgBr)→B(2−methylcyclopentyl)3+3MgBrCl
The reaction is usually conducted at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
化学反応の分析
Types of Reactions: Tris(2-methylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The 2-methylcyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Tris(2-methylcyclopentyl)borane has found applications in various scientific research fields:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism by which tris(2-methylcyclopentyl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, allowing it to accept electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates.
Molecular Targets and Pathways:
Lewis Acid-Base Interactions: The compound interacts with Lewis bases, such as amines and phosphines, to form stable adducts.
Catalytic Pathways: It participates in catalytic cycles, enhancing the rate of reactions by stabilizing transition states and intermediates.
類似化合物との比較
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in frustrated Lewis pair (FLP) chemistry.
Tris(2,6-dimethylphenyl)borane: Utilized in organic synthesis and as a catalyst in polymerization reactions.
Uniqueness: Tris(2-methylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it suitable for selective catalytic applications and the formation of stable complexes with various substrates.
特性
CAS番号 |
51134-66-8 |
|---|---|
分子式 |
C18H33B |
分子量 |
260.3 g/mol |
IUPAC名 |
tris(2-methylcyclopentyl)borane |
InChI |
InChI=1S/C18H33B/c1-13-7-4-10-16(13)19(17-11-5-8-14(17)2)18-12-6-9-15(18)3/h13-18H,4-12H2,1-3H3 |
InChIキー |
ALPIGSGDLGUNKX-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCC1C)(C2CCCC2C)C3CCCC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


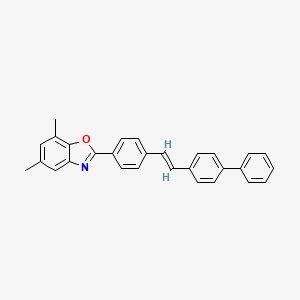
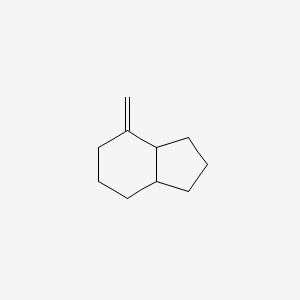
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

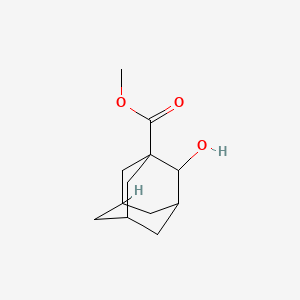
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

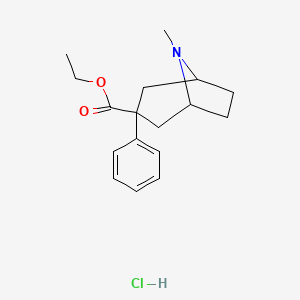
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
